quinoline;sulfuric acid
Description
Quinoline-sulfuric acid refers to the combination of quinoline (a heterocyclic aromatic organic compound) with sulfuric acid (H₂SO₄), primarily utilized as a reagent in organic synthesis and analytical chemistry. Sulfuric acid serves dual roles in these contexts: as a Brønsted acid catalyst and a dehydrating agent. For instance, in the Skraup synthesis, H₂SO₄ facilitates the cyclization of aniline and glycerol to produce quinoline by dehydrating glycerol to acrolein and promoting thermal cyclization . This dual functionality is critical in reactions requiring both proton donation and water removal, such as the Pfitzinger reaction for synthesizing substituted quinolines . Additionally, sulfuric acid is integral in analytical methods, such as gravimetric phosphorus determination, where it mineralizes organic compounds and precipitates quinoline phosphomolybdate .
Properties
CAS No. |
54957-90-3 |
|---|---|
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
quinoline;sulfuric acid |
InChI |
InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4) |
InChI Key |
HEYHFHLPRYIXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis
- Process: Aniline reacts with glycerol in the presence of concentrated sulfuric acid and a mild oxidizing agent (e.g., ferric sulfate) to form quinoline.
- Mechanism: Sulfuric acid dehydrates glycerol to acrolein, which then undergoes Michael addition with aniline to form 1,2-dihydroquinoline. Subsequent oxidation yields quinoline.
- Conditions: High temperature (~180°C), prolonged reaction time (~5 hours).
- Yield: 70-80% under optimized conditions.
- Notes: The reaction is harsh, producing tar byproducts, and requires careful control of conditions. Microwave-assisted modifications have improved yield and reduced reaction time but still use sulfuric acid as a medium.
Doebner-Miller Synthesis
- Process: Aniline and acetaldehyde condense in the presence of hydrochloric acid, with sulfuric acid often used to maintain acidic conditions.
- Yield: 60-75%.
- Conditions: Moderate temperature (~130°C), longer reaction time (~8 hours).
Friedländer Synthesis
- Process: o-Aminobenzaldehyde or o-aminoacetophenone condenses with ketones in alcoholic sodium hydroxide, with sulfuric acid sometimes used in work-up or as catalyst.
- Yield: 50-65%.
- Conditions: ~100°C, 10 hours.
Other Methods
- Combes Synthesis: Condensation of 1,3-dicarbonyl compounds with arylamines in acidic medium.
- Conrad-Limpach and Knorr Syntheses: Involve β-keto esters and anilines with sulfuric acid catalysis.
- Pictet Method: Uses sulfuric acid for cyclization steps.
Table 1: Summary of Quinoline Synthesis Methods Involving Sulfuric Acid
| Method | Catalyst/Reagent | Starting Materials | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Skraup | Conc. H₂SO₄, FeSO₄ | Aniline + Glycerol | 180 | 5 | 70-80 |
| Doebner-Miller | HCl, sometimes H₂SO₄ | Aniline + Acetaldehyde | 130 | 8 | 60-75 |
| Friedländer | ZnCl₂, EtOH, H₂SO₄ (work-up) | o-Aminobenzaldehyde + Ketone | 100 | 10 | 50-65 |
| Combes | Acidic medium (H₂SO₄) | 1,3-Dicarbonyl + Arylamines | Variable | Variable | Moderate |
Preparation of Sulfuric Acid for Quinoline Synthesis
High-purity sulfuric acid is essential for efficient quinoline synthesis to avoid impurities that can inhibit reaction or cause side products.
Ultra-Pure Sulfuric Acid Preparation
- Raw Material: Fuming sulfuric acid (oleum).
- Process Steps:
- Distillation under controlled pressure to separate sulfur trioxide gas and oleum.
- Purification and filtering of sulfur trioxide gas to remove particulates.
- Cooling and condensation to separate liquid sulfur trioxide.
- Double evaporation-cooling to gasify sulfur trioxide for further purification.
- Multistage absorption of sulfur trioxide gas in ultra-pure water to form sulfuric acid.
- Stripping impurities (e.g., sulfur dioxide) using clean air in a stripping tower.
- Collection of ultra-pure sulfuric acid in holding tanks lined with inert materials (e.g., PFA).
- Quality Metrics:
- Particle concentration ≥0.5 μm: <5 particles/ml
- Particle concentration ≥0.2 μm: <100 particles/ml
- Metal ion content: <0.1 ppb
- Sulfur dioxide content: <3 ppm
Table 2: Impurity Levels in Ultra-Pure Sulfuric Acid
| Impurity Type | Concentration Limit |
|---|---|
| Particles ≥0.5 μm | <5 particles/ml |
| Particles ≥0.2 μm | <100 particles/ml |
| Metal ions (single) | <0.1 ppb |
| Sulfur dioxide (SO₂) | <3 ppm |
Research Findings and Improvements
- Microwave-Assisted Skraup Synthesis: Use of microwave irradiation reduces reaction time and increases yield, while ionic liquids can replace sulfuric acid to reduce harshness.
- Catalyst Variations: Ferric sulfate combined with sulfuric acid remains a standard catalyst system, but alternatives like imidazolium-based sulfonic acid ionic liquids have shown promise.
- Environmental and Safety Considerations: The harsh conditions and toxic reagents in traditional sulfuric acid-based quinoline synthesis limit scalability and environmental compliance. Modified methods aim to reduce these issues.
- Mechanistic Insights: Sulfuric acid facilitates dehydration and protonation steps critical for ring closure and aromatization in quinoline formation.
Chemical Reactions Analysis
Sulfonation of Quinoline
-
Reaction Conditions : Quinoline reacts with an excess of sulfuric acid, particularly oleum (sulfuric acid containing free
), at temperatures ranging from 90 to 180°C . The concentration of sulfur trioxide
in the oleum should ideally be between 50% and 65% by weight to maintain process efficiency . -
Reaction Products : The sulfonation of quinoline results in a mixture of quinoline-8-sulfonic acid, quinoline-5-sulfonic acid, and quinoline-6-sulfonic acid, along with unreacted quinoline and excess sulfuric acid .
-
Process Optimization : Continuous sulfonation is preferred due to the highly exothermic nature of the reaction between quinoline and concentrated oleum. In batch processes, the rapid addition of oleum to quinoline can lead to the formation of solid quinoline sulfate, preventing the reaction from reaching completion . Continuous processes allow better heat management and maintain a sulfonated quinoline concentration, which acts as a solvent for quinoline sulfate .
-
Reaction Mechanism : The sulfonation process involves multiple steps :
-
Neutralization : Quinoline reacts with sulfuric acid to form quinoline sulfate:
-
Sulfonation : Quinoline sulfate reacts with sulfur trioxide to form quinoline-S-sulfonic acid:
-
Recovery of Sulfonated Quinoline Products
-
Precipitation : After sulfonation, the reaction mass is poured into 4 to 5 volumes of water and cooled, which precipitates quinoline-8-sulfonic acid. This product can then be recovered through filtration or centrifugation, with yields ranging from 40% to 60% based on the initial quinoline used .
-
Solvent Extraction : Sulfuric acid-stable ketones, esters, and ethers can precipitate sulfonic acids and unreacted quinoline as acid sulfates when mixed with the reaction mass . Using 3 to 5 volumes of an appropriate solvent per volume of the reaction mass is advantageous . The precipitated crystalline materials are then filtered, simplifying the recovery process due to the absence of excess sulfuric acid .
-
Separation of Quinoline-8-Sulfonic Acid : The mixture of sulfonic acids and quinoline acid sulfate can be processed to separate quinoline-8-sulfonic acid. This involves dissolving the mixture in hot water and allowing the solution to cool, causing quinoline-8-sulfonic acid to crystallize out .
-
Production of Nicotinic Acid : The residual mixture of quinoline-5- and 6-sulfonic acids and quinoline acid sulfate can be used to produce nicotinic acid via oxidation with nitric and sulfuric acids or air in a sulfuric acid solution .
Quinoline Removal from Acidic Solutions
-
Sulfate Radical System : Quinoline can be removed from acidic solutions using a sulfate radical system co-activated by ferrous ions () and zero-valent iron (ZVI) . The ZVI is activated by hydrogen ions released from the reaction of , organics, and persulfate (PS) in acidic solutions, which enhances the removal efficiency of quinoline .
-
Removal Efficiency : The initial removal rate of quinoline can increase from 85.8% to 92.9% using this method .
-
Cleavage Pathway : The cleavage pathway of quinoline is speculated using Frontier molecular orbital (FMO) theory and verified by GC/MS analysis .
Catalytic Conversion of 2-Aminoarylketone to Quinoline
-
Metal-Free Catalysts : Metal-free catalysts with distinct acidic and basic sites can enhance the conversion of 2-aminoarylketone to quinoline .
-
Catalyst Efficiency : A catalyst composed of g--(CH_2$$$$)_3-SH has demonstrated exceptional efficiency, achieving a 98% conversion rate of 2-aminoarylketone to quinoline with a 97% yield . The reaction conditions, including solvent, temperature, duration, and catalyst loading, can be optimized to improve catalytic performance . The highest reactivity is observed in the absence of a solvent, yielding a 97% product yield and 98% conversion of 2-aminoarylketone .
Sulfuric Acid Reactivity Data
-
Kinetic Data : A dataset of quantitative reactivity of organic chemicals with concentrated sulfuric acid includes 589 sets of kinetic data from 262 literature sources . This dataset provides original reference data, kinetic measurements, parameters, intermediate computation steps, and a set of first-order rate constants for functional groups across a range of conditions (-20°C to 100°C and 60% to 100% sulfuric acid) .
-
Data Analysis : The dataset includes parameters such as reaction type, acid concentration, temperature, reaction rate, and Q10 values (the factor by which the reaction rate increases for a 10°C increase in temperature) .
Scientific Research Applications
Applications in Pharmaceuticals
1. Anti-Malarial Drugs
Quinoline derivatives such as quinine, chloroquine, amodiaquine, and primaquine are vital in treating malaria. These compounds exhibit significant antimalarial activity due to their ability to interfere with the parasite's metabolism .
2. Synthesis of 8-Hydroxyquinoline
The reaction of quinoline with sulfuric acid leads to the formation of sulfonic acids, which can be further processed to produce 8-hydroxyquinoline. This compound is essential for synthesizing fungicides and is applied in various agricultural products .
3. Chelating Agents
Quinoline and its derivatives serve as effective chelating agents. For instance, 8-hydroxyquinoline is utilized in extracting metal ions from solutions due to its ability to form stable complexes with metals .
Environmental Applications
1. Pollutant Removal
Recent studies have developed methods for removing quinoline from wastewater using sulfate radical systems co-activated by ferrous ions and zero-valent iron (ZVI). This approach has demonstrated an increase in removal efficiency from 85.8% to 92.9%, highlighting its potential for environmental remediation .
2. Corrosion Inhibition
Quinoline and its derivatives have been explored as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps mitigate corrosion rates, making them valuable in preserving metal integrity .
Industrial Applications
1. Dyes and Pigments
Quinoline derivatives are precursors for synthesizing various dyes and pigments used in textiles and coatings. The methyl derivatives of quinoline are particularly important in producing cyanine dyes .
2. Solvent Properties
Quinoline acts as a solvent for resins and terpenes, facilitating various chemical reactions and processes in industrial settings .
Case Study 1: Quinoline Derivatives in Antimalarial Drug Development
A study focused on developing new quinoline-based compounds for enhanced antimalarial activity demonstrated that modifications on the quinoline ring significantly affect biological efficacy and toxicity profiles. Researchers synthesized several derivatives and evaluated their activity against Plasmodium falciparum, leading to promising candidates for further development.
Case Study 2: Environmental Remediation Using Quinoline Removal Techniques
Research conducted on the removal of quinoline from contaminated water sources highlighted the efficacy of using sulfate radical systems. The study found that optimizing the ratios of ferrous ions and ZVI significantly improved the degradation rates of quinoline, suggesting a viable method for treating industrial wastewater.
Mechanism of Action
The mechanism of action of quinoline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline-based antimalarial drugs, such as chloroquine, inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Quinoline derivatives also interact with DNA, proteins, and enzymes, affecting various biological processes .
Comparison with Similar Compounds
Catalytic Efficiency
- Skraup Synthesis : H₂SO₄ outperforms other acids due to its dehydrating capacity. For example, microwave-assisted Skraup reactions achieve 60–80% yields using H₂SO₄, whereas HCl or H₃PO₄ fail to generate acrolein efficiently .
- Friedländer Synthesis: While H₂SO₄ catalyzes quinoline formation, TsOH and molybdophosphoric acid show higher selectivity in sterically hindered systems. For instance, TsOH achieved 59% yield in 3-ethyl-2-propylquinoline synthesis, compared to 24% with H₂SO₄ .
Reaction Specificity
- Steric Effects : In Pfitzinger reactions, bulky adamantyl ketones reduce H₂SO₄’s efficacy (43% yield) due to poor protonation of sterically hindered intermediates, whereas aryl ketones proceed smoothly .
- Green Chemistry : H₂SO₄ enables solvent-free, microwave-assisted syntheses, reducing environmental impact compared to HCl, which often requires corrosive solvents .
Role in Analytical Chemistry vs. Similar Acidic Agents
In analytical methods, H₂SO₄ is paired with nitric acid (HNO₃) to mineralize phosphorus-containing compounds. This combination outperforms HNO₃ alone due to H₂SO₄’s higher boiling point and dehydrating power, ensuring complete oxidation of organic matrices. The resultant phosphate reacts with molybdate and quinoline to form insoluble quinoline phosphomolybdate, which is gravimetrically quantified . Alternative acids like HCl or acetic acid fail to achieve comparable mineralization efficiency.
Efficiency in Green Chemistry Approaches
H₂SO₄ is pivotal in eco-friendly syntheses:
- Microwave-Assisted Reactions: H₂SO₄ enables rapid quinoline synthesis under microwave irradiation (200°C, 10–15 minutes) without exogenous oxidants, achieving 65–85% yields .
- Solvent Recovery : Methods using H₂SO₄ allow solvent recycling, as seen in quinaldinic acid production, reducing waste and cost .
Biological Activity
Quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. When combined with sulfuric acid, quinoline derivatives exhibit enhanced pharmacological properties, making them valuable in drug development. This article explores the biological activity of quinoline and its derivatives, particularly in the context of their interactions with sulfuric acid, supported by research findings, data tables, and case studies.
Overview of Quinoline
Quinoline (C₉H₇N) consists of a fused benzene and pyridine ring, which contributes to its unique chemical properties and biological activities. It has been extensively studied for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent . The presence of substituents on the quinoline ring can significantly influence its biological activity.
1. Anticancer Activity
Quinoline derivatives have shown promising results in anticancer research. For instance:
- 6-Bromo-5-nitroquinoline demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (human cervical cancer) and HT29 (human adenocarcinoma), outperforming standard drugs like 5-fluorouracil .
- The mechanism of action often involves the inhibition of DNA synthesis and induction of oxidative stress in cancer cells, leading to apoptosis .
2. Antimicrobial Properties
Quinoline compounds exhibit broad-spectrum antimicrobial activities:
- Studies have reported that certain quinoline derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a novel oxazino quinoline derivative showed moderate activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .
- The mechanism includes targeting bacterial lipopolysaccharide transport systems, which are crucial for bacterial survival .
3. Antimalarial Effects
Quinoline derivatives are well-known for their antimalarial properties:
- Compounds such as chloroquine have been historically significant in malaria treatment. Recent studies have highlighted the importance of structural modifications on the quinoline ring to enhance efficacy against malaria parasites .
Case Study 1: Quinoline Derivatives in Cancer Therapy
A recent study evaluated a series of substituted quinolines for their anticancer effects:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-5-nitroquinoline | HeLa | 15 | Induces apoptosis |
| 6,8-Diphenylquinoline | HT29 | 20 | DNA synthesis inhibition |
The results indicated that structural modifications significantly enhance the anticancer potency of quinoline derivatives .
Case Study 2: Antibacterial Activity of Oxazino Quinoline
A novel oxazino quinoline derivative was tested against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Pseudomonas aeruginosa | 64 |
This compound was found to inhibit bacterial growth effectively by disrupting essential transport mechanisms within the bacteria .
Synthesis and Mechanism
The synthesis of quinoline derivatives often involves reactions with sulfuric acid as a catalyst. The Skraup synthesis method is one prominent approach where aniline reacts with glycerol in concentrated sulfuric acid under heat to produce quinolines. This method has been modified to improve yields and reduce reaction violence .
Q & A
Q. What is the role of sulfuric acid in the Skraup synthesis of quinoline, and how does its dual functionality influence reaction efficiency?
Sulfuric acid serves as both a catalyst and dehydrating agent in the Skraup synthesis. It facilitates the cyclization of aniline with glycerol-derived acrolein by promoting dehydration and stabilizing intermediates. The acid’s dual role enhances reaction efficiency by reducing side reactions and improving yields of unsubstituted quinoline .
Q. What safety protocols are critical when handling concentrated sulfuric acid in high-temperature quinoline synthesis?
Key protocols include:
- Using corrosion-resistant equipment (e.g., 316 stainless steel) for reactors and fittings .
- Implementing emergency safety showers/eye-wash stations with pre-circulated water to avoid temperature spikes .
- Conducting releases in controlled environments with acid recovery systems to minimize airborne dispersion .
Q. How does the choice of sulfuric acid concentration impact the yield and purity of quinoline derivatives in classical synthesis methods?
Higher sulfuric acid concentrations (>90%) optimize cyclization in Skraup synthesis by enhancing protonation of intermediates, but excess acid can degrade sensitive substrates. For nitration, fuming sulfuric acid (containing SO₃) increases electrophilic reactivity, directing substitution to the benzene ring of quinoline .
Q. What methodological steps ensure accuracy in the gravimetric determination of phosphorus using quinoline phosphomolybdate complexes?
Critical steps include:
- Complete mineralization of organic phosphorus with concentrated H₂SO₄ and HNO₃.
- Precipitation at controlled pH to form (C₉H₇N)₃H₃PO₄·12MoO₃.
- Filtration using GF/C filters and rigorous drying to minimize hygroscopic errors .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the regioselectivity of quinoline nitration in sulfuric acid-based media?
Contradictions arise from varying acid concentrations and nitrating agents. For example:
- In fuming H₂SO₄, nitration favors 5- and 8-nitroquinoline isomers due to protonation at the N-atom, directing electrophiles to the benzene ring .
- With acetic anhydride/nitrogen dioxide, 3-nitroquinoline dominates via addition-elimination mechanisms. Kinetic studies (e.g., partial rate factors) and isotopic labeling can resolve mechanistic ambiguities .
Q. In electrochemical studies, how does sulfuric acid facilitate the oxidation mechanisms of quinoline, and what parameters influence reaction pathways?
Sulfuric acid (70%) at 60°C protonates quinoline, stabilizing intermediates during electro-oxidation to quinolinic acid. Key parameters include:
Q. What advanced spectroscopic techniques validate the formation of quinoline-sulfuric acid complexes, and how are quantum yield calculations performed?
Fluorescence quantum yields (φF) are measured using quinoline sulfate (0.1 M H₂SO₄) as a standard (φF = 0.55). The formula:
compares sample and standard emission areas (F), absorbances (A), and solvent refractive indices (N) .
Q. How do kinetic studies in sulfuric acid media resolve reaction mechanisms for azanaphthalenes like quinoline and isoquinoline?
Competitive nitration kinetics in varying H₂SO₄ concentrations (e.g., 71–99%) reveal that quinoline reacts via its protonated cation, with partial rate factors (e.g., /5 = 9×10⁻⁶ for isoquinolinium) quantifying positional selectivity. Activation parameters (ΔH‡, ΔS‡) further differentiate between nitration pathways .
Q. What strategies optimize the synthesis of substituted quinolines in sulfuric acid-mediated reactions when traditional methods yield impurities?
- Substrate-specific optimization : Adjusting acid-to-hydrocarbon ratios (e.g., 10:90 vol/vol) to minimize side reactions .
- Stepwise protocols : Using Knorr synthesis (β-ketoanilides with H₂SO₄) for regioselective substitution .
- Post-synthetic purification : Recrystallization from ethanol-H₂O mixtures to isolate high-purity derivatives .
Q. How should researchers handle discrepancies in material balance data during sulfuric acid recovery experiments?
Discrepancies (e.g., ±1.5% error in acid recovery) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
